molecular formula C25H14O6 B11086351 7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one

7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one

Cat. No.: B11086351
M. Wt: 410.4 g/mol
InChI Key: OALUGYLIPAUKCN-UHFFFAOYSA-N
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Description

7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one is a complex organic compound that belongs to the family of chromenochromones. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups. Chromenochromones are known for their diverse biological activities and have been the subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one typically involves multi-step organic reactions. One common method includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using hydrochloric acid . The structure of the compound is confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one is unique due to its complex structure, which combines multiple functional groups and fused rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H14O6

Molecular Weight

410.4 g/mol

IUPAC Name

7-(4-hydroxy-2-oxochromen-3-yl)-7H-chromeno[3,2-c]chromen-6-one

InChI

InChI=1S/C25H14O6/c26-22-14-8-2-5-11-17(14)30-24(27)20(22)19-13-7-1-4-10-16(13)29-23-15-9-3-6-12-18(15)31-25(28)21(19)23/h1-12,19,26H

InChI Key

OALUGYLIPAUKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=C(C6=CC=CC=C6OC5=O)O

Origin of Product

United States

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